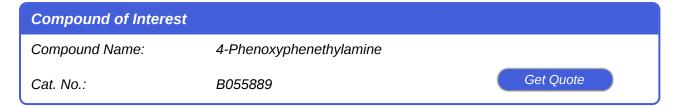


Scrutinizing the Receptor Interactions of 4-Substituted Phenethylamines: A Comparative Analysis

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An independent verification of the binding affinity for the specific compound **4- Phenoxyphenethylamine** could not be definitively established due to a lack of direct experimental data in the public domain. However, a comparative analysis of structurally related phenethylamine derivatives with substitutions at the 4-position provides valuable insights into the potential receptor binding profile of such compounds. This guide objectively examines the binding affinities of various 4-substituted phenethylamines to key monoamine receptors, supported by experimental data from published studies.

This analysis is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of phenethylamine compounds. By presenting quantitative data and detailed experimental methodologies, this guide aims to facilitate a deeper understanding of how modifications at the 4-position of the phenethylamine scaffold influence receptor interactions.

Comparative Binding Affinity Data

The following table summarizes the binding affinity data (Ki, in nM) for a selection of 4-substituted phenethylamine derivatives at various serotonin (5-HT) and trace amine-associated receptors (TAAR1). These compounds, featuring alkoxy and thio-substitutions, serve as valuable surrogates for understanding the potential interactions of a 4-phenoxy moiety. Lower Ki values indicate higher binding affinity.



Compound	5-HT2A Receptor (Ki, nM)	5-HT2C Receptor (Ki, nM)	5-HT1A Receptor (Ki, nM)	TAAR1 (rat) (Ki, nM)	Reference
2,5- dimethoxy-4- ethylthiophen ethylamine (2C-T-2)	26	130	>10000	28	[1]
2,5- dimethoxy-4- (n)- propylthiophe nethylamine (2C-T-7)	12	64	>10000	33	[1]
2,5- dimethoxy-4- ethoxyphenet hylamine (2C-O-2)	1700	11000	>25000	3300	[2][3]
2,5- dimethoxy-4- propoxyphen ethylamine (2C-O-3)	330	2200	17000	1100	[2][3]
2,5- dimethoxy-4- isopropoxyph enethylamine (2C-O-4)	440	3500	25000	2200	[2][3]
2,5- dimethoxy-4- benzyloxyphe nethylamine (2C-O-27)	8.1	110	710	21	[2][3]



This data illustrates that the nature of the substituent at the 4-position significantly impacts binding affinity. For instance, the presence of a larger, more lipophilic group like a benzylthio substituent in 2C-O-27 results in a markedly high affinity for the 5-HT2A receptor.[2] Generally, extending the 4-alkoxy group tends to increase binding affinities at 5-HT2A and 5-HT2C receptors.[3][4] In contrast, affinity for the 5-HT1A receptor is generally low for these compounds.[3][4] Notably, many of these phenethylamine derivatives exhibit strong binding to the trace amine-associated receptor 1 (TAAR1).[3][4]

Experimental Protocols

The binding affinity data presented in this guide were primarily determined using radioligand binding assays. This is a standard in vitro technique used to quantify the interaction of a ligand with its receptor.

General Radioligand Binding Assay Protocol:

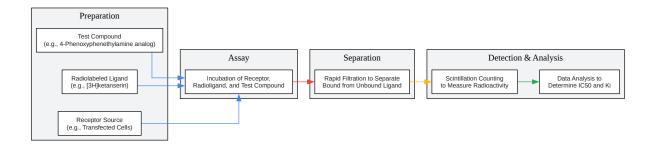
- Receptor Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A, 5-HT2C) are prepared from transfected cell lines (e.g., HEK293 cells).
- Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity, e.g., [3H]ketanserin for 5-HT2A) is incubated with the cell membrane preparation.
- Competition: A range of concentrations of the unlabeled test compound (e.g., a 4-substituted phenethylamine) is added to compete with the radioligand for binding to the receptor.
- Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.
- Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity of the test compound (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.



This methodology allows for a precise determination of the affinity of a compound for a specific receptor subtype.

Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of a test compound.



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Generalized workflow for a competitive radioligand binding assay.

In conclusion, while direct binding data for **4-Phenoxyphenethylamine** remains elusive, the analysis of structurally similar compounds strongly suggests that a phenoxy substitution at the **4-position** would likely result in significant interactions with monoamine receptors, particularly the serotonin 5-HT2A receptor. The high affinity observed for compounds with bulky, lipophilic **4-position** substituents provides a compelling rationale for further investigation into the pharmacological profile of **4-Phenoxyphenethylamine**. The experimental protocols and workflows outlined here provide a solid foundation for such future studies.

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